tert-butyl N-(3-hydroxy-6-oxocyclohexa-1,4-dien-1-yl)carbamate
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Overview
Description
Tert-butyl N-(3-hydroxy-6-oxocyclohexa-1,4-dien-1-yl)carbamate is a chemical compound with a complex structure that includes a tert-butyl group, a hydroxyl group, and a carbamate group attached to a cyclohexadienone ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(3-hydroxy-6-oxocyclohexa-1,4-dien-1-yl)carbamate typically involves the reaction of 3-hydroxy-6-oxocyclohexa-1,4-dien-1-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at a temperature of around 0°C to room temperature.
Industrial Production Methods: In an industrial setting, the compound can be synthesized using similar methods but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific catalysts to ensure high yield and purity.
Types of Reactions:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbamate group can be reduced to form an amine.
Substitution: The tert-butyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common reagents include chromium(VI) oxide and pyridinium chlorochromate (PCC).
Reduction: Lithium aluminum hydride (LiAlH4) is often used for reduction reactions.
Substitution: Nucleophiles such as halides or alkyl groups can be used for substitution reactions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted tert-butyl compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Biology: Medicine: Research is ongoing to explore its use as a therapeutic agent, particularly in the treatment of inflammatory diseases. Industry: It is used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which tert-butyl N-(3-hydroxy-6-oxocyclohexa-1,4-dien-1-yl)carbamate exerts its effects involves its interaction with specific molecular targets. The hydroxyl and carbamate groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The tert-butyl group provides steric hindrance, which can influence the binding affinity and specificity of the compound.
Comparison with Similar Compounds
3-Hydroxy-6-oxocyclohexa-1,4-dien-1-ylamine: Lacks the tert-butyl group, resulting in different reactivity and binding properties.
Tert-butyl N-(3-hydroxy-6-oxocyclohexa-1,4-dien-1-yl)carbamate: Contains the tert-butyl group, providing steric hindrance and altering its chemical behavior.
Uniqueness: The presence of the tert-butyl group in this compound makes it unique compared to similar compounds. This group enhances the compound's stability and modifies its interaction with biological targets, making it a valuable tool in research and potential therapeutic applications.
Properties
Molecular Formula |
C11H15NO4 |
---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
tert-butyl N-(3-hydroxy-6-oxocyclohexa-1,4-dien-1-yl)carbamate |
InChI |
InChI=1S/C11H15NO4/c1-11(2,3)16-10(15)12-8-6-7(13)4-5-9(8)14/h4-7,13H,1-3H3,(H,12,15) |
InChI Key |
DKKBCMQWMAJDHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(C=CC1=O)O |
Origin of Product |
United States |
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